Ethyl 3-(piperidin-4-yl)propanoate
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Overview
Description
Ethyl 3-(piperidin-4-yl)propanoate: is a chemical compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with ethyl acrylate under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 3-(piperidin-4-yl)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. For example, it can bind to DNA via intercalation, disrupting the normal function of the DNA and leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate .
Uniqueness: Ethyl 3-(piperidin-4-yl)propanoate is unique due to its specific structure, which includes a piperidine ring and an ester functional group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-piperidin-4-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFMSVBWJZLBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434108 |
Source
|
Record name | ethyl 3-piperidin-4-ylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71879-55-5 |
Source
|
Record name | ethyl 3-piperidin-4-ylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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